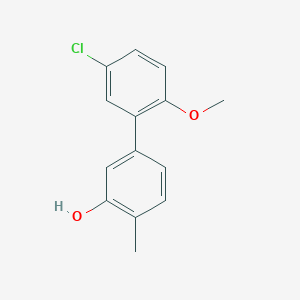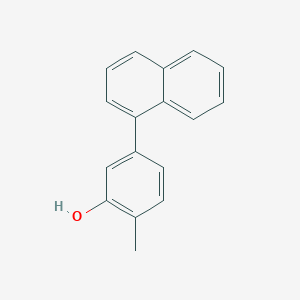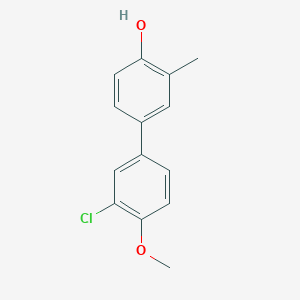
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% (4-CMM) is a phenolic compound that is used in a variety of scientific research applications. It is a clear, colorless liquid with a strong odor and has a melting point of 38-40°C. 4-CMM is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in organic synthesis.
科学的研究の応用
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is commonly used in the synthesis of other compounds, such as 2-methyl-4-(3-chloro-4-methoxyphenyl)phenol and 3-chloro-4-methoxybenzaldehyde. It is also used as a reagent in biochemical and physiological experiments, as it is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is also used as a catalyst in organic synthesis, as it can act as a Lewis acid to promote the formation of C-C and C-O bonds.
作用機序
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% is largely unknown, but it is believed to act as an inhibitor of COMT. COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine and epinephrine. 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% binds to the active site of COMT, preventing it from catalyzing the reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% are largely unknown. However, due to its ability to inhibit COMT, it is believed to have an effect on the metabolism of catecholamines. In particular, it is thought to increase the levels of dopamine and epinephrine in the body, which can lead to increased alertness, focus, and energy.
実験室実験の利点と制限
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used in a variety of ways. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in the lab.
However, there are some limitations to using 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in lab experiments. It is a relatively expensive compound, and it is not widely available. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully known.
将来の方向性
There are several potential future directions for research on 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. First, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more research could be done to develop more cost-effective and efficient methods of synthesizing 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95%. Finally, further research could be done to explore the potential applications of 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% in other areas, such as drug development and environmental remediation.
合成法
4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-chloro-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of a 3-chloro-4-methoxybenzaldehyde intermediate, which is then reacted with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This second reaction yields 4-(3-Chloro-4-methoxyphenyl)-2-methylphenol, 95% as the final product.
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-13(9)16)11-4-6-14(17-2)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMKRPQIIJANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683932 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-18-5 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

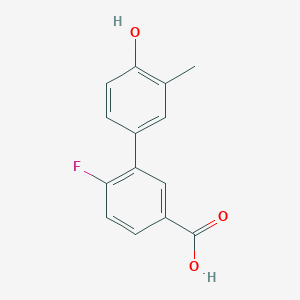


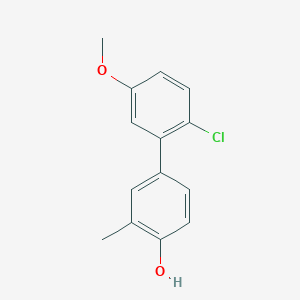
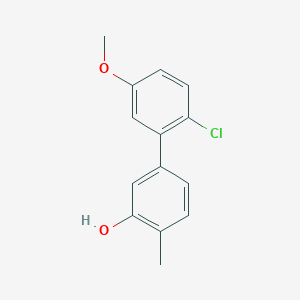



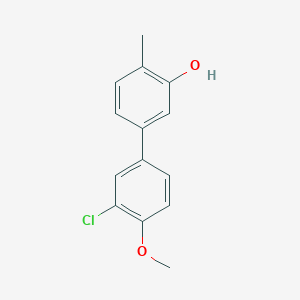
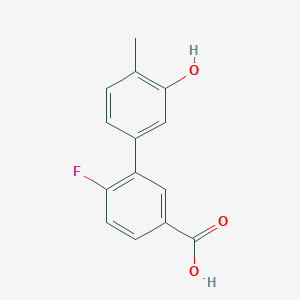
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)

